2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring.
Introduction of the Triazole Group:
Attachment of the 3-methylbutyl Group: This step involves the alkylation of the isoquinoline core with a suitable alkyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the isoquinoline derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline or triazole derivatives.
Scientific Research Applications
2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoquinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a promising candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of the isoquinoline and triazole rings, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H25N5O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-17(2)11-12-28-14-22(20-5-3-4-6-21(20)24(28)31)23(30)27-19-9-7-18(8-10-19)13-29-16-25-15-26-29/h3-10,14-17H,11-13H2,1-2H3,(H,27,30) |
InChI Key |
QLUNYNQGLSTEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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